molecular formula C11H9N5 B4974904 8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine

8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine

Número de catálogo B4974904
Peso molecular: 211.22 g/mol
Clave InChI: DLLSZOKVDKZTHW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine, also known as PPTA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of the estrogen receptor (ER) and has been extensively studied for its potential use in the treatment of breast cancer.

Mecanismo De Acción

8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine exerts its pharmacological effects by binding to the estrogen receptor and preventing the binding of estrogen. This leads to a decrease in the proliferation of estrogen-dependent cancer cells and a reduction in tumor growth. This compound has also been shown to induce apoptosis in cancer cells, further contributing to its antitumor activity.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has been shown to have a number of other biochemical and physiological effects. It has been found to enhance bone mineral density and has shown potential for the treatment of osteoporosis. This compound has also been shown to reduce inflammation and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine is its selectivity for the estrogen receptor, which reduces the risk of off-target effects. However, this compound has a relatively short half-life and requires frequent dosing, which can be a limitation in preclinical studies. In addition, the synthesis of this compound can be challenging, which can limit its availability for research purposes.

Direcciones Futuras

There are a number of potential future directions for research on 8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine. One area of interest is the development of more efficient synthesis methods to increase the availability of this compound for research purposes. Another area of investigation is the potential use of this compound in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to explore the potential use of this compound in the treatment of other estrogen-related diseases.

Métodos De Síntesis

The synthesis of 8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine involves the condensation of 4-aminopyrazolo[3,4-d]pyrimidine with benzaldehyde in the presence of acetic acid. The resulting product is then subjected to a series of purification steps to obtain pure this compound.

Aplicaciones Científicas De Investigación

8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine has been extensively studied for its potential use in the treatment of breast cancer. It has been found to be a potent and selective inhibitor of the estrogen receptor and has shown promising results in preclinical studies. In addition to breast cancer, this compound has also been investigated for its potential use in the treatment of other estrogen-related diseases such as endometriosis and osteoporosis.

Propiedades

IUPAC Name

8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-11-14-7-13-10-9(6-15-16(10)11)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLSZOKVDKZTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=CN=C(N3N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.